molecular formula C11H10N2O B12583907 1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one CAS No. 270902-30-2

1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one

Cat. No.: B12583907
CAS No.: 270902-30-2
M. Wt: 186.21 g/mol
InChI Key: QJAGTWQQYGHDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one is a nitrogen-containing heterocyclic compound It features a fused ring system that includes both indene and pyrazine moieties

Preparation Methods

The synthesis of 1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of indanone with hydrazine can lead to the formation of the pyrazine ring, followed by further cyclization to yield the target compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at positions where the pyrazine ring is activated.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one can be compared with other similar nitrogen-containing heterocycles, such as:

    Pyrrolopyrazine derivatives: These compounds also contain fused ring systems with nitrogen atoms and exhibit a range of biological activities.

    Indenopyridotriazine derivatives:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a versatile compound for various applications.

Properties

CAS No.

270902-30-2

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1,2,4,9-tetrahydroindeno[1,2-b]pyrazin-3-one

InChI

InChI=1S/C11H10N2O/c14-10-6-12-9-5-7-3-1-2-4-8(7)11(9)13-10/h1-4,12H,5-6H2,(H,13,14)

InChI Key

QJAGTWQQYGHDRE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1NCC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.